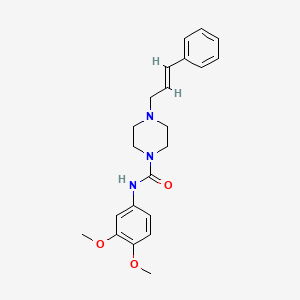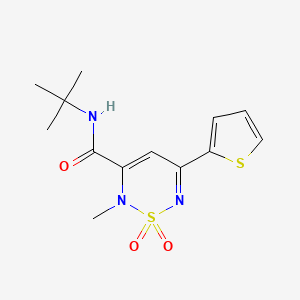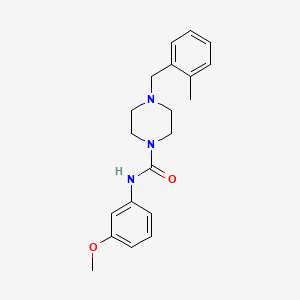![molecular formula C21H15ClF3NO B4619891 N-[2-chloro-5-(trifluoromethyl)phenyl]-2,2-diphenylacetamide](/img/structure/B4619891.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-2,2-diphenylacetamide
Vue d'ensemble
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-2,2-diphenylacetamide, commonly known as CTAP, is a chemical compound that is widely used in scientific research. CTAP is a selective antagonist of the mu-opioid receptor, which plays a crucial role in pain management and addiction. The purpose of
Applications De Recherche Scientifique
Antimicrobial Activity
N-[2-chloro-5-(trifluoromethyl)phenyl]-2,2-diphenylacetamide has been explored for its potential in antimicrobial applications. A study by Kumar & Mishra (2015) synthesized novel derivatives of 2-hydrazinyl-N-N, diphenyl acetamide from diphenylamine (DPA). These compounds displayed significant antimicrobial as well as antifungal activity, suggesting their potential use in fighting bacterial and fungal infections.
Antiviral and Antiapoptotic Effects
The compound has shown promise in antiviral research, specifically in the treatment of Japanese encephalitis. Ghosh et al. (2008) synthesized a novel anilidoquinoline derivative, which exhibited significant antiviral and antiapoptotic effects in vitro, along with decreases in viral load and increased survival in Japanese encephalitis virus-infected mice.
Herbicide and Plant Growth Research
Research on diphenamid (N,N-dimethyl-2,2-diphenylacetamide), a related compound, has been conducted in the context of plant growth and herbicide activity. Nishimoto & Warren (1971) found that diphenamid inhibited adventitious roots in the shoot zone of certain plants without decreasing foliage growth, suggesting its utility in agricultural applications (Nishimoto & Warren (1971)).
Insecticide and Rodenticide Potential
Research dating back to 1957 by Bergmann, Moses, & Neeman explored the use of N-substituted fluoroacetamides as potential insecticides and rodenticides, indicating the broad spectrum of applications for compounds within this chemical class (Bergmann et al. (1957)).
Two-Photon Absorption in Photophysics
In the field of photophysics, derivatives of triphenylamine, a structure related to this compound, have been synthesized for studying two-photon absorption (TPA). Wang et al. (2008) demonstrated that these derivatives show significant enhancement in TPA, which could be utilized in various photophysical applications (Wang et al. (2008)).
Propriétés
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClF3NO/c22-17-12-11-16(21(23,24)25)13-18(17)26-20(27)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEDMSAHMWXDJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-chlorophenyl)-4-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4619808.png)
![N-(4-ethoxyphenyl)-N'-(5-{2-[(2-fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B4619820.png)
![5-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4619825.png)
![5-{[4-(ethoxycarbonyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4619837.png)
![N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4619844.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-1-(2-thienylcarbonyl)-4-piperidinecarboxamide](/img/structure/B4619854.png)


![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B4619875.png)
![N~2~-(4-bromophenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4619887.png)
![4-({[(2,3-dimethylphenyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4619902.png)

![2-(4-chlorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4619911.png)
![(3aR,7aS)-2-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4619914.png)
